molecular formula C15H15NO4S B7894745 (R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid

(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid

Cat. No. B7894745
M. Wt: 305.4 g/mol
InChI Key: KNUYAGSTPJYRSY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sulfamoylbenzoic acids, including derivatives where the benzene ring may be substituted by various groups, are used as uricosuric agents for treating gout and gouty arthritis (Sarbanes, 2002).

  • Complexes formed with benzoic acid derivatives, including amino- and N-phenyl-amino-benzoic acids, have been prepared and characterized, indicating their potential applications in the field of organometallic chemistry (Sandhu, Verma, Moore, & Parish, 1987).

  • Amino acid derivatives of benzenesulfonyl chloride have been investigated for the creation of new chemical compounds, which includes a complex product related to the specified chemical (Riabchenko et al., 2020).

  • The oxidative metabolism of a novel antidepressant, Lu AA21004, results in the formation of a compound structurally similar to "(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid," highlighting its relevance in pharmaceutical research (Hvenegaard et al., 2012).

  • Hypoglycemic benzoic acid derivatives, including compounds structurally related to the specified chemical, have been investigated for their potential applications in treating diabetes (Grell et al., 1998).

  • Derivatives of aminobenzoic acid, including sulfamoylbenzoic acids, have been synthesized and screened for their diuretic properties, demonstrating their potential applications in medicine (Nielsen et al., 1975).

  • Sulfamoylbenzamide derivatives, including compounds similar to the specified chemical, have been synthesized and shown significant anti-dengue virus activity, highlighting their potential in antiviral research (Joubert, Foxen, & Malan, 2018).

  • Benzamide-4-sulfonamides have been identified as effective inhibitors of several human carbonic anhydrase isoforms, indicating their potential in therapeutic applications (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

properties

IUPAC Name

3-[[(1R)-1-phenylethyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11(12-6-3-2-4-7-12)16-21(19,20)14-9-5-8-13(10-14)15(17)18/h2-11,16H,1H3,(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUYAGSTPJYRSY-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid
Reactant of Route 6
(R)-3-(N-(1-phenylethyl)sulfamoyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.